molecular formula C10H15NO3 B8728622 methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate

methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate

Cat. No.: B8728622
M. Wt: 197.23 g/mol
InChI Key: YPMSJMWJBYITQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is also referred to as methyl 2-(cyclopropylcarbonyl)-3-(dimethylamino)acrylate. This compound has garnered attention due to its unique structure and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate involves the reaction of cyclopropylcarbonyl chloride with dimethylaminoacrylic acid methyl ester under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at reflux temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets, such as

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C10H15NO3/c1-11(2)6-8(10(13)14-3)9(12)7-4-5-7/h6-7H,4-5H2,1-3H3

InChI Key

YPMSJMWJBYITQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C(=O)C1CC1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Cyclopropyl-3-oxo-propionic acid methyl ester (1.25 g, 8.79 mmol) was dissovled in 6.25 mL of CHCl3 and 1.17 mL (8.79 mmol) of dimethylformamide dimethyl acetal was added. The mixture was heated to 60° C. in a sealed vessel overnight. The mixuture was then cooled and concentrated to provide 1.67 g of 2-cyclopropanecarbonyl-3-dimethylamino-acrylic acid methyl ester.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.25 mL
Type
solvent
Reaction Step Three

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